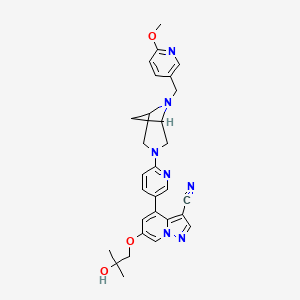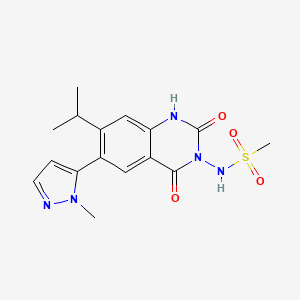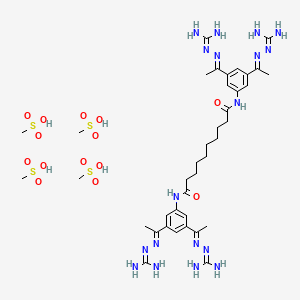
PROTAC Sirt2 Degrader-1
Overview
Description
PROTAC Sirt2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Sirtuin 2 (Sirt2) protein. This compound is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a cereblon ligand for E3 ubiquitin ligase. It shows an IC50 of 0.25 micromolar for Sirt2, with no effect on Sirtuin 1 or Sirtuin 3 (IC50s > 100 micromolar) .
Mechanism of Action
Target of Action
PROTAC Sirt2 Degrader-1, also known as Sirt2-PROTAC-1, is a SirReal-based PROTAC . Its primary target is Sirtuin 2 (Sirt2) , a member of the sirtuin family of proteins. Sirt2 is an NAD±dependent deacetylase involved in various cellular processes, including cell cycle regulation, metabolism, and aging .
Mode of Action
This compound operates by selectively binding to Sirt2 with an IC50 of 0.25 μM . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase .
Biochemical Pathways
The mechanism of action of this compound involves the ubiquitin-proteasome system . The PROTAC molecule recruits and binds a protein of interest (Sirt2 in this case) while the other end of the molecule recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the Sirt2 and ligase by the PROTAC induces ubiquitylation of Sirt2 and its subsequent degradation by the ubiquitin-proteasome system .
Pharmacokinetics
It’s known that the compound shows an ic50 of 025 μM for Sirt2 , indicating its potent inhibitory activity
Result of Action
The primary result of this compound’s action is the degradation of Sirt2 . This leads to the hyperacetylation of the microtubule network coupled with enhanced process elongation .
Action Environment
It’s known that the efficacy of protacs can be influenced by various factors, including the expression levels of the target protein and e3 ligase, the cellular context, and the presence of competing endogenous ligands .
Biochemical Analysis
Biochemical Properties
PROTAC Sirt2 Degrader-1 shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 (IC50s>100 μM) . It is a heterobifunctional small molecule consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .
Cellular Effects
In HeLa cells, this compound induced isotype-selective Sirt2 degradation that results in the hyperacetylation of the microtubule network coupled with enhanced process elongation . Depletion of Sirt2 by this compound at a concentration of 10μM resulted in a more pronounced acetylation of the microtubule network with enhanced process elongation than enzymatic Sirt2 inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves the recruitment of the Sirt2 protein and an E3 ubiquitin ligase. Simultaneous binding of the Sirt2 protein and ligase by the PROTAC induces ubiquitylation of the Sirt2 protein and its subsequent degradation by the ubiquitin–proteasome system (UPS), after which the PROTAC is recycled to target another copy of the Sirt2 protein .
Temporal Effects in Laboratory Settings
It is known that PROTACs generally induce protein degradation in a time-dependent manner .
Dosage Effects in Animal Models
It is known that the efficacy of PROTACs can vary with dosage, and that they can induce target protein degradation in both small and large animals .
Metabolic Pathways
It is known that PROTACs generally function through the ubiquitin-proteasome system, a major protein degradation pathway in cells .
Transport and Distribution
It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .
Subcellular Localization
It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Sirt2 Degrader-1 involves several key steps:
Synthesis of the Sirt2 Inhibitor: The Sirt2 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Linker Attachment: The synthesized Sirt2 inhibitor is then attached to a linker molecule through amide bond formation.
Cereblon Ligand Attachment: The final step involves attaching the cereblon ligand to the linker, again through amide bond formation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions.
Purification Methods: Using techniques such as column chromatography and recrystallization to purify the final product
Chemical Reactions Analysis
Types of Reactions
PROTAC Sirt2 Degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the Sirt2 inhibitor moiety.
Reduction: Reduction reactions can occur at the linker or cereblon ligand moieties.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity towards Sirt2 .
Scientific Research Applications
PROTAC Sirt2 Degrader-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the degradation of Sirt2 and its effects on cellular processes.
Biology: Employed in studies investigating the role of Sirt2 in various biological pathways, including aging and metabolism.
Medicine: Explored as a potential therapeutic agent for diseases where Sirt2 is implicated, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of new PROTAC-based therapeutics and in drug discovery research
Comparison with Similar Compounds
Similar Compounds
PROTAC Sirt1 Degrader-1: Selectively degrades Sirtuin 1.
PROTAC Sirt3 Degrader-1: Selectively degrades Sirtuin 3.
PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation
Uniqueness
PROTAC Sirt2 Degrader-1 is unique due to its high selectivity for Sirt2 over other Sirtuin family members. This selectivity is achieved through the use of a highly potent and isotype-selective Sirt2 inhibitor, making it a valuable tool for studying Sirt2-specific biological processes and for developing Sirt2-targeted therapies .
Properties
IUPAC Name |
N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYRXFYWVDWPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















